molecular formula C22H26N2O3 B2721602 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide CAS No. 921862-89-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

Katalognummer B2721602
CAS-Nummer: 921862-89-7
Molekulargewicht: 366.461
InChI-Schlüssel: IUECQCAGRYNHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

The synthesis of heterocyclic compounds, including oxazepine derivatives, is a significant area of research due to their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. These compounds exhibit a wide range of biological activities and have been explored for their potential use in developing new therapeutic agents.

One study reported the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting their potential in nonlinear optical (NLO) applications. These compounds were synthesized in good to excellent yields and characterized using spectroscopic and X-ray diffraction methods. Computational studies indicated that these compounds could be promising candidates for NLO applications due to their electronic properties (Almansour et al., 2016).

Photophysical Properties and Novel Fused Skeletons

Another research area focuses on the photophysical properties of novel oxazepine-based compounds. A study demonstrated the synthesis of a unique fused oxazapolycyclic skeleton, showcasing a nonplanar structure with strong blue emission in dichloromethane. This discovery opens new avenues for developing fluorescent materials and probes (Petrovskii et al., 2017).

Antimicrobial and Anticonvulsant Activities

The chemical oxidation of oxazepine derivatives has also been explored, revealing insights into their reactivity and potential for generating pharmacologically active metabolites. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions and their implications for drug development (Adolphe-Pierre et al., 1998).

In addition, the synthesis of novel benzodiazepine-oxazepine hybrids has shown promise in exploring antidepressant, anxiolytic, and anti-nociceptive effects. These studies contribute to the development of new therapeutic agents with improved efficacy and safety profiles for treating mental health disorders and pain (Singh et al., 2010).

Novel Polyimides and Material Science Applications

Research on the synthesis and characterization of novel polyimides incorporating oxazepine units underscores the versatility of these compounds in material science. Such studies pave the way for developing advanced materials with desirable thermal, mechanical, and optical properties, suitable for various industrial applications (Butt et al., 2005).

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-6-24-18-12-17(7-8-19(18)27-13-22(4,5)21(24)26)23-20(25)16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECQCAGRYNHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.